7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-4-chloroquinoline-3-carbonitrile with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Uniqueness
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-methoxy-4-[(4-methylphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-13-3-5-14(6-4-13)11-22-19-15(10-20)12-21-18-9-16(23-2)7-8-17(18)19;/h3-9,12H,11H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGRBDMMEILPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2C#N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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